3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Overview
Description
3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts DNA replication and cell division, leading to cell cycle arrest . The compound’s action on CDK2 may also trigger apoptosis, or programmed cell death .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applicable to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities
Biology: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent
Medicine: Its anticancer, antimicrobial, and antiviral properties make it a candidate for drug development
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares structural similarities and potential biological activities.
Uniqueness
3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVHMIKDKGNAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324547 | |
Record name | 3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644027 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333407-55-9 | |
Record name | 3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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